1-[(5-Methylisoxazol-3-yl)methyl]piperazine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-[(5-Methylisoxazol-3-yl)methyl]piperazine is the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and is a target for antithrombotic drugs.
Mode of Action
This compound acts as a P2Y12 inhibitor . By inhibiting the P2Y12 receptor, it prevents the binding of ADP, a platelet activator. This inhibition prevents the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, thereby reducing platelet aggregation and thrombus formation.
Chemical Reactions Analysis
WAY-652435 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-652435 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a P2Y12 antagonist, which makes it valuable in studies related to platelet aggregation and cardiovascular diseases . Additionally, it is used in various biochemical assays to understand the role of P2Y12 receptors in different physiological and pathological processes .
Comparison with Similar Compounds
WAY-652435 is unique due to its specific antagonistic action on the P2Y12 receptor. Similar compounds include:
Clopidogrel: Another P2Y12 antagonist used as an antiplatelet agent.
Ticagrelor: A reversible P2Y12 antagonist with a different chemical structure.
Prasugrel: An irreversible P2Y12 antagonist used in the prevention of thrombotic cardiovascular events.
Each of these compounds has unique properties and applications, but WAY-652435 stands out due to its specific research applications and molecular structure .
Properties
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLMNRYXLHHLJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407107 |
Source
|
Record name | 1-[(5-methylisoxazol-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173850-51-6 |
Source
|
Record name | 1-[(5-methylisoxazol-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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